Home > Products > Screening Compounds P68576 > Dihydrexidine (hydrochloride)
Dihydrexidine (hydrochloride) -

Dihydrexidine (hydrochloride)

Catalog Number: EVT-14920840
CAS Number:
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydrexidine hydrochloride is synthesized from various chemical precursors and is classified as a dopamine receptor agonist. It primarily targets the D1-like receptors (D1 and D5), making it relevant for research into dopamine-related disorders, particularly Parkinson's disease and schizophrenia .

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydrexidine has been approached through various methods, including asymmetric synthesis techniques. One notable method involves catalytic enantioselective aziridination followed by a one-pot Friedel-Crafts reaction to produce the desired compound with high enantiomeric purity .

Another synthesis route includes the use of N-benzoyl enamines subjected to photochemical cyclization to yield methylated analogues of dihydrexidine, showcasing modifications at the 7 and 8 positions on the aromatic ring . The synthesis process often employs techniques such as catalytic hydrogenation and borane reductions to achieve the final product efficiently.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydrexidine undergoes various chemical reactions that are crucial for its biological activity. The compound's synthesis often involves reduction reactions where intermediates are converted into the final amine forms using reagents like borane in tetrahydrofuran (THF). These reactions are typically characterized by their stereoselectivity, which is essential for maintaining the desired pharmacological properties .

Moreover, dihydrexidine can participate in ligand-receptor interactions that activate intracellular signaling pathways associated with dopamine receptor activation. The structural modifications made during synthesis can significantly impact its binding affinity and efficacy at the D1 receptor .

Mechanism of Action

Process and Data

Dihydrexidine acts primarily as an agonist at dopamine D1 receptors, leading to enhanced dopaminergic signaling. Upon binding to these receptors, dihydrexidine initiates a cascade of intracellular events that promote neurotransmitter release and neuronal excitability. This mechanism underlies its potential therapeutic effects in conditions like Parkinson's disease, where dopaminergic signaling is impaired .

Research indicates that dihydrexidine's full agonist activity results in significant physiological responses, including improved motor function and neuroprotection in animal models of Parkinson's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydrexidine hydrochloride exhibits several important physical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water (maximum concentration approximately 10 mM) and dimethyl sulfoxide (maximum concentration approximately 50 mM) .
  • Storage: Recommended to be stored desiccated at +4°C to maintain stability.

The compound has a high purity level (≥98% as determined by high-performance liquid chromatography), which is critical for research applications .

Applications

Scientific Uses

Dihydrexidine hydrochloride is primarily used in scientific research focused on understanding dopamine receptor functions and developing treatments for neurodegenerative diseases. Its applications include:

  • Neuroscience Research: Investigating the role of dopamine D1 receptors in neurological disorders.
  • Pharmacological Studies: Assessing the efficacy of dopamine agonists in models of Parkinson's disease.
  • Behavioral Studies: Exploring the effects of dopaminergic modulation on behavior and cognition.
Introduction to Dihydrexidine in Dopaminergic Research

Historical Development of Full Dopamine D1 Receptor Agonists

The development of dihydrexidine (DAR-0100) in the late 1980s marked a transformative breakthrough in dopaminergic pharmacology. Prior to its discovery, researchers relied on benzazepine-based partial agonists like SKF 38393, which exhibited low intrinsic activity (30–50% efficacy relative to dopamine) and limited in vivo utility [1] [6]. Dihydrexidine emerged as the first potent, full-efficacy dopamine D1/D5 receptor agonist, demonstrating >100% efficacy in stimulating cyclic AMP synthesis compared to dopamine and high-affinity binding (Ki = 1–10 nM) in rat and monkey striatal membranes [1] [4]. Its phenanthridine structure conferred unique pharmacodynamic properties, including complete bioavailability in brain tissue and profound antiparkinsonian effects in primate models [7] [9].

Table 1: Evolution of Dopamine D1 Receptor Agonists

CompoundChemical ClassIntrinsic ActivityD1 Selectivity (vs D2)Key Historical Significance
SKF 38393BenzazepinePartial agonist (40%)~10-foldFirst available D1 agonist (1978)
DihydrexidinePhenanthridineFull agonist (100–120%)10–15 foldFirst full D1 agonist (1989)
TavapadonNon-catecholPartial agonist>100-foldClinically optimized oral agent

The synthesis of dihydrexidine enabled critical validation of D1 receptor functionality in behavioral and motor processes. Unlike partial agonists, it produced robust rotational behavior in 6-hydroxydopamine-lesioned rats and reversed parkinsonism in MPTP-treated primates at 0.1–1 mg/kg doses [4] [6]. These findings established that intrinsic agonist efficacy was essential for therapeutic effects in dopamine-deficient states, shifting drug development toward full agonists [1] [10]. However, dihydrexidine’s catechol structure limited clinical translation due to rapid metabolism and poor oral bioavailability, prompting later development of non-catechol agonists [5].

Significance of Selective D1/D5 Receptor Targeting in Neuropsychopharmacology

Selective D1/D5 receptor activation represents a distinct therapeutic strategy from conventional D2/D3-targeted dopaminergic drugs. D1 receptors densely populate cortical and striatal regions governing executive function and motor control, positioning them as high-value targets for neurological disorders [5] [10]:

  • Motor Control: D1 agonism enhances direct pathway activity in the basal ganglia, normalizing movement in Parkinsonian states without D2-mediated dyskinesia risks [3]
  • Cognitive Modulation: Prefrontal D1 receptors fine-tune working memory via cAMP-PKA signaling, with optimal (not maximal) activation improving signal-to-noise in neural networks [8]
  • Therapeutic Specificity: D1/D5 selectivity avoids D2-related side effects (nausea, impulse control disorders) common with mixed dopamine agonists [3]

Table 2: Therapeutic Rationale for D1/D5 vs D2/D3 Targeting

Pharmacological ProfileD1/D5-Selective Agonism (e.g., Dihydrexidine)D2/D3-Selective Agonism
Motor Benefit in PDRobust antiparkinsonian activityModerate efficacy
Cognitive EffectsWorking memory enhancementLimited/no pro-cognitive effect
Adverse Effect ProfileHypotension (peripheral D1)Nausea, impulse dyscontrol

Recent clinical paradigms leverage this selectivity through agents like tavapadon, an oral D1/D5 partial agonist designed to provide sustained motor control in Parkinson’s disease without D2/D3 liabilities [3]. Dihydrexidine’s foundational role proved that D1 activation is sufficient for therapeutic efficacy, redirecting drug discovery toward selective D1/D5 agents [5] [10].

Properties

Product Name

Dihydrexidine (hydrochloride)

IUPAC Name

5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H

InChI Key

IJYUPBNUPIRQEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.